molecular formula C15H18ClN3O3 B2471802 4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile CAS No. 1384804-64-1

4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile

Cat. No.: B2471802
CAS No.: 1384804-64-1
M. Wt: 323.78
InChI Key: PCUYEFYJUFPXEU-UHFFFAOYSA-N
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Description

4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a carbonitrile group and a propanoyl group linked to a 5-chloro-2-methoxyphenylamino moiety

Properties

IUPAC Name

4-[3-(5-chloro-2-methoxyanilino)propanoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-21-14-3-2-11(16)8-13(14)18-5-4-15(20)19-6-7-22-10-12(19)9-17/h2-3,8,12,18H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUYEFYJUFPXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloro-2-methoxyaniline, which is then reacted with acryloyl chloride to form the corresponding amide. This intermediate is further reacted with morpholine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(5-Bromo-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile
  • 4-{3-[(5-Fluoro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile
  • 4-{3-[(5-Methyl-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile

Uniqueness

4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

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